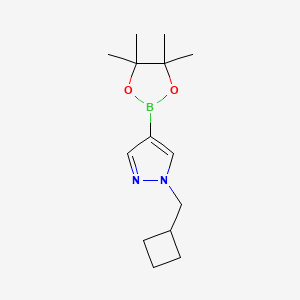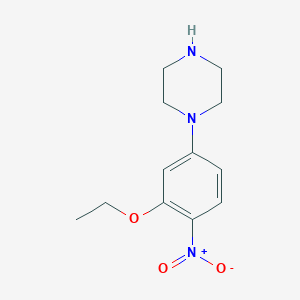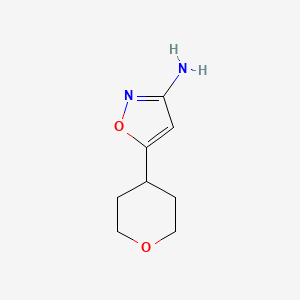![molecular formula C9H14F3N3 B1428812 1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1343793-69-0](/img/structure/B1428812.png)
1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine
Overview
Description
“1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine” is a chemical compound with the molecular formula C9H14F3N3 . It is available for research use .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1=NN(C(C)=C1CC)CC(F)(F)F . This indicates that the molecule contains a pyrazole ring with two methyl groups at positions 3 and 5, a trifluoroethyl group at position 1, and an ethylamine group attached to the pyrazole ring. Physical And Chemical Properties Analysis
The molecular weight of this compound is 221.23 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current data.Scientific Research Applications
Catalysis and Polymerization
- The compound has been used in the development of pyrazolylamine ligands for nickel(II) catalyzed oligomerization and polymerization of ethylene. The product depends on the co-catalyst and solvent used, demonstrating diverse applications in creating different polymers like polyethylene (Obuah et al., 2014).
Molecular Structure Investigations
- Researchers synthesized s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, involving the compound of interest. These derivatives' molecular structures were studied using X-ray crystallography, Hirshfeld, and DFT calculations (Shawish et al., 2021).
Synthesis of Derivatives and Biological Activity
- The compound was involved in the synthesis of various derivatives in medicinal chemistry, such as 3,5-dimethyl-1H-pyrazole derivatives, showcasing potential in developing new pharmacologically active compounds (Al-Smaisim, 2012).
Catalysis of Chemical Reactions
- It played a role in the efficient synthesis of pyridine-pyrimidines via a three-component reaction, demonstrating its utility in facilitating complex chemical reactions (Rahmani et al., 2018).
Generation of Asymmetric Ligands
- Utilized in synthesizing 4-phenyl-1H-pyrazoles as potential head units for asymmetric imine ligands, playing a key role in the development of mixed metal polynuclear complexes (Olguín & Brooker, 2011).
Corrosion Inhibition
- Some derivatives of this compound have shown potential as corrosion inhibitors, highlighting its application in materials science and engineering (Chetouani et al., 2005).
Synthesis of Unsymmetrical Derivatives
- Involved in the synthesis of unsymmetrical 1,2,4,5-tetrazine derivatives, contributing to the exploration of novel chemical compounds (Xu et al., 2012).
properties
IUPAC Name |
1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N3/c1-5(13)8-6(2)14-15(7(8)3)4-9(10,11)12/h5H,4,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJPREAIXSMPOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)(F)F)C)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



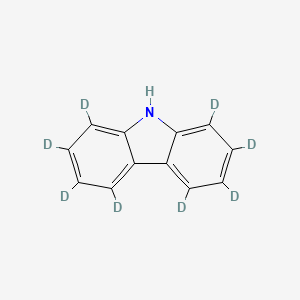
![2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1428730.png)
![Ethanol, 2,2'-[(4-amino-3-methoxyphenyl)imino]bis-](/img/structure/B1428731.png)
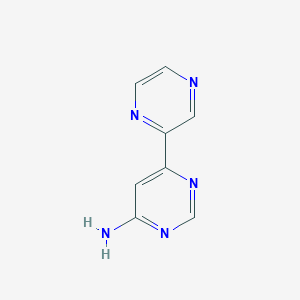
![5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1428734.png)
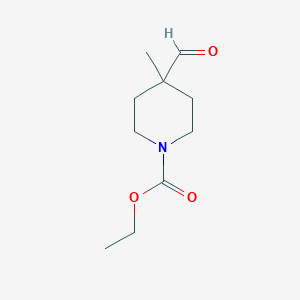
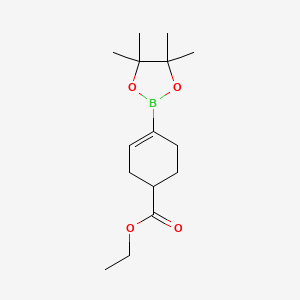
![4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428743.png)
